AH 7921 Hydrochloride

Description

Overview of AH-7921 Hydrochloride in the Context of Synthetic Opioid Analgesics

AH-7921 is a structurally distinct synthetic opioid analgesic. springermedizin.dedrugsandalcohol.ieeuropa.eu Unlike many other opioids, it is not derived from the opium poppy. Instead, it was synthesized in a laboratory setting with the goal of creating a potent pain reliever. springermedizin.de In scientific research, it is classified as a μ-opioid receptor agonist. brieflands.comnih.gov Studies in animal models have demonstrated that AH-7921 possesses analgesic effects comparable to morphine. brieflands.comnih.govtouro.edu Specifically, research has shown it to be approximately 90% as potent as morphine when administered orally. wikipedia.org The compound acts on the μ-opioid and κ-opioid receptors in the brain. brieflands.com

The emergence of AH-7921 in non-medical contexts began around 2012, when it was identified on the recreational drug market and sold online as a 'research chemical'. springermedizin.deeuropa.euwikipedia.org Its initial synthesis, however, dates back to the 1970s for potential therapeutic use. springermedizin.dewikipedia.org

Historical Trajectory of AH-7921 Hydrochloride Discovery and Initial Research Endeavors

AH-7921 was first synthesized and patented in the mid-1970s by a team of researchers at Allen and Hanburys Ltd., a pharmaceutical company based in the United Kingdom. springermedizin.dedrugsandalcohol.iewikipedia.org The "AH" in its name is a direct reference to the company. drugsandalcohol.ie The initial research was part of a broader effort to develop new analgesic agents, exploring a series of N-substituted cyclohexylmethylbenzamide derivatives. springermedizin.deeuropa.eu

Among the various compounds synthesized, AH-7921 was identified as the most active in animal studies, exhibiting significant analgesic properties. springermedizin.de Early in vivo studies in conscious dogs showed that orally administered AH-7921 suppressed pain responses to a degree similar to morphine. springermedizin.de Further research in various animal models confirmed its potency, with some studies indicating it was several times more potent than codeine and at least as active as morphine. drugsandalcohol.ieeuropa.eu However, the development of AH-7921 as a commercial pharmaceutical was ultimately abandoned. springermedizin.debrieflands.com Research into the compound largely ceased after 1988, though its unique structure did inspire the development of other receptor ligands for pain and addiction research. drugsandalcohol.ieeuropa.eu

Structural Classification and Systemic Nomenclature in Contemporary Academic Literature

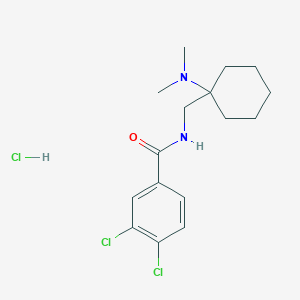

From a chemical standpoint, AH-7921 is classified as an N-substituted cyclohexylmethylbenzamide. springermedizin.de Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. springermedizin.dedrugsandalcohol.ieeuropa.eu Other chemical synonyms found in scientific literature include 1-(3,4-dichlorobenzamidomethyl)cyclohexyldimethylamine. springermedizin.denih.govnih.gov

The hydrochloride salt of AH-7921 presents as a white or off-white solid. springermedizin.dedrugsandalcohol.ieeuropa.eu The table below details some of the key chemical and physical properties of AH-7921.

| Property | Value |

| Molecular Formula | C₁₆H₂₂Cl₂N₂O |

| Molar Mass | 329.27 g/mol |

| Melting Point (Hydrochloride Salt) | 215–216 °C |

| IUPAC Name | 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide |

| CAS Number | 55154-30-8 |

| Solubility | Soluble in ethanol (B145695), dimethylsulfoxide, and dimethylformamide |

This table is interactive. You can sort the columns by clicking on the headers.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H23Cl3N2O |

|---|---|

Molecular Weight |

365.7 g/mol |

IUPAC Name |

3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide;hydrochloride |

InChI |

InChI=1S/C16H22Cl2N2O.ClH/c1-20(2)16(8-4-3-5-9-16)11-19-15(21)12-6-7-13(17)14(18)10-12;/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,21);1H |

InChI Key |

GYMKEMDHKUDSBK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |

Synonyms |

1-(3,4-dichlorobenzamidomethyl)cyclohexyldimethylamine 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methylbenzamide AH 7921 AH 7921 hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes for AH-7921 Hydrochloride

The primary and most documented synthetic route to AH-7921 hydrochloride is a straightforward, multi-step process that can be performed in a laboratory setting without highly specialized equipment. europa.eudrugsandalcohol.iechiron.no The synthesis fundamentally involves the creation of a key diamine intermediate followed by an acylation step.

Strecker Synthesis and Related Aminonitrile Formation

The initial and crucial step in the synthesis of AH-7921 is the formation of an α-aminonitrile adduct through a Strecker synthesis. europa.eudrugsandalcohol.ieresearchgate.net This reaction involves the condensation of three key precursors:

Cyclohexanone: The foundational cyclic ketone.

Dimethylamine (B145610) hydrochloride: The source of the dimethylamino group.

Potassium cyanide: The cyanide ion provider.

These reactants are typically heated in a solvent such as aqueous ethanol (B145695) to yield the α-aminonitrile intermediate, 1-cyano-1-(dimethylamino)cyclohexane. europa.eudrugsandalcohol.ie This intermediate is a versatile precursor that can also be utilized in the synthesis of other compounds, including phencyclidine and its analogues. europa.eu

A variation of this procedure has been described for an analogue, where 4-phenylcyclohexanone, dimethylamine hydrochloride, and potassium cyanide in water are stirred at room temperature to produce 1-dimethylamino-4-phenylcyclohexane-1-carbonitrile. wiley.comwiley.com

Reduction Processes for Amine Derivatization

Following the formation of the α-aminonitrile, the next step is the reduction of the cyano group to a primary amine. This transformation is critical for the subsequent acylation. Two primary methods have been reported for this reduction:

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent capable of converting the nitrile to the corresponding primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine. europa.eudrugsandalcohol.ie

Catalytic Hydrogenation: An alternative reduction method that also yields the desired primary amine. europa.eudrugsandalcohol.ie

The resulting diamine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine, is then acylated to form the final product. europa.eudrugsandalcohol.ie This is achieved by reacting the primary amine with 3,4-dichlorobenzoyl chloride in a suitable solvent like pyridine. drugsandalcohol.iewiley.com The final product, AH-7921, can then be isolated as its hydrochloride salt. europa.eudrugsandalcohol.ie

Characterization of Intermediate Compounds in AH-7921 Synthesis

The synthesis of AH-7921 involves several key intermediate compounds. Their proper identification and characterization are essential for ensuring the success of the synthetic route.

| Intermediate Compound | Role in Synthesis |

| 1-cyano-1-(dimethylamino)cyclohexane | The α-aminonitrile adduct formed from the initial Strecker synthesis. europa.eu |

| 1-(aminomethyl)-N,N-dimethylcyclohexanamine | The primary amine formed after the reduction of the cyano group. europa.eudrugsandalcohol.ie |

| 1-aminomethyl-1-dimethylamino-4-phenylcyclohexane | An intermediate in the synthesis of the 4-phenyl analogue of AH-7921. wiley.com |

Spectroscopic techniques are crucial for the characterization of these intermediates. For instance, in the synthesis of an AH-7921 analogue, the intermediate 1-aminomethyl-1-dimethylamino-4-phenylcyclohexane was used without further purification after its formation was confirmed. wiley.com The final products and their intermediates are often characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wiley.commdpi.com For example, the electron impact mass spectrum of underivatized AH-7921 shows characteristic fragments at m/z 126 (base peak), 145, and 173. springermedizin.de

Metabolic studies have also identified several metabolites of AH-7921, which are essentially derivatives of the parent compound. These include N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, formed through demethylation of the N,N-dimethylamino group. springermedizin.deresearchgate.netwebpoisoncontrol.org

Strategies for Novel AH-7921 Hydrochloride Analogues Synthesis

The core structure of AH-7921 allows for various modifications to create novel analogues with potentially different pharmacological profiles. Research into these analogues helps in understanding the structure-activity relationships (SARs) of this class of compounds. wiley.comresearchgate.net

One key strategy involves the substitution of the central cyclohexyl ring. wiley.comresearchgate.net For example, the synthesis of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (also known as 4-phenyl-AH-7921 or AP01) has been reported. wiley.comresearchgate.net This analogue was synthesized using a similar methodology to the parent compound, starting with 4-phenylcyclohexanone. wiley.comwiley.com

Another area of exploration is the modification of the benzamide (B126) portion of the molecule. wiley.com Studies have investigated the effects of replacing the 3,4-dichloro substitution with other groups or even different ring systems. wiley.com These combinatorial approaches, utilizing commercially available starting materials, facilitate the creation of a diverse library of analogues for further study. ojp.gov The synthesis of these novel compounds allows for a deeper understanding of the SAR of the AH-series of synthetic opioids. ojp.gov

The synthesis of U-47700, a structural isomer of AH-7921, also provides insights into potential synthetic strategies for new analogues. mdpi.comresearchgate.net U-47700, 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide, shares the 3,4-dichlorobenzamide (B1295324) moiety but has a different substitution pattern on the cyclohexane (B81311) ring. mdpi.com

Pharmacological Characterization and Molecular Mechanisms of Action

Opioid Receptor Binding Affinity and Selectivity Profiling

AH-7921 is a synthetic opioid analgesic that primarily acts as an agonist at opioid receptors. webpoisoncontrol.orgdrugsandalcohol.ie Its binding profile reveals a preference for the mu-opioid receptor (MOP), with lesser activity at the kappa-opioid receptor (KOP). drugsandalcohol.ieeuropa.eu

Studies have consistently established AH-7921 as a potent mu-opioid (MOP) receptor agonist. drugsandalcohol.ienih.gov This agonism at the MOP receptor is the principal mechanism behind its analgesic effects. europa.eu The interaction of AH-7921 with the MOP receptor is similar to that of morphine, indicating a shared mode of action at the receptor level. springermedizin.de In vitro experiments have confirmed its morphine-like analgesic action through its activity as a MOP receptor agonist. nih.gov

While AH-7921's primary activity is at the MOP receptor, it also interacts with the kappa-opioid (KOP) receptor, albeit to a lesser extent. drugsandalcohol.ieeuropa.eu Some research suggests that the involvement of KOP receptors contributes to its analgesic effect against chemically induced pain. drugsandalcohol.iespringermedizin.de This indicates a moderate selectivity for MOP over KOP receptors. webpoisoncontrol.orgspringermedizin.de

The interaction of AH-7921 with the delta-opioid receptor (DOP) is significantly weaker compared to its affinity for MOP and KOP receptors. An analog of AH-7921, known as AP01 or 4-phenyl-AH-7921, demonstrated an affinity for the DOP receptor that was an order of magnitude weaker than for MOP and KOP receptors. wiley.com

Radioligand displacement assays have been instrumental in quantifying the binding affinities of AH-7921 for the different opioid receptors. These assays measure the concentration of the compound required to displace a specific radiolabeled ligand from the receptor, providing an inhibition constant (Ki) value. A lower Ki value indicates a higher binding affinity.

In vitro studies using guinea pig brain preparations demonstrated that AH-7921 has a Ki of 10 nM for the MOP receptor versus 150 nM for the KOP receptor, confirming its selectivity for the MOP receptor. drugsandalcohol.ie Another study reported a Ki value of 0.11 μM for the μOR subtype. nih.gov For comparison, a study on an analog, AP01, showed high-affinity binding to both MOP and KOP receptors with Ki values of 60 nM and 34 nM, respectively, and a much weaker affinity for the DOP receptor at 478 nM. wiley.comwiley.com

| Compound | Mu-Opioid Receptor (MOP) Ki | Kappa-Opioid Receptor (KOP) Ki | Delta-Opioid Receptor (DOP) Ki | Source |

|---|---|---|---|---|

| AH-7921 | 10 nM | 150 nM | Not Reported | drugsandalcohol.ie |

| AH-7921 | 0.11 µM | Not Reported | Not Reported | nih.gov |

| AP01 (4-phenyl-AH-7921) | 60 nM | 34 nM | 478 nM | wiley.comwiley.com |

Delta-Opioid Receptor (DOP) Binding Considerations

In Vitro Pharmacological Efficacy Studies

The functional consequences of AH-7921 binding to opioid receptors have been investigated through in vitro efficacy studies, which assess the ability of the compound to activate the receptor and initiate downstream cellular signaling pathways.

As a G-protein-coupled receptor (GPCR) agonist, AH-7921's binding to the MOP receptor initiates a cascade of intracellular events. mdpi.com Upon activation, the receptor couples with intracellular G-proteins, leading to the inhibition of adenylyl cyclase, which in turn reduces the levels of cyclic adenosine (B11128) monophosphate (cAMP). scielo.org.mx This signaling pathway is a hallmark of opioid receptor activation.

Studies using human MOP receptors produced by recombinant techniques have provided further insight into its efficacy. One report indicated an EC50 value of 26.9 nM for AH-7921 in an assay measuring its ability to activate the human μ-opioid receptor. nih.gov For context, the same study reported an EC50 of 8.8 nM for U-47700, another synthetic opioid. nih.gov This demonstrates that AH-7921 is a potent activator of the MOP receptor, consistent with its classification as a full agonist. acs.org In cyclic AMP assays, AH-7921 has been shown to act as a full-efficacy MOP agonist. researchgate.net

| Assay | Receptor | Parameter | Value | Source |

|---|---|---|---|---|

| Human μ-opioid receptor activation | μ-Opioid Receptor (MOP) | EC50 | 26.9 nM | nih.gov |

Signal Transduction Pathway Elucidation

AH-7921 is a synthetic opioid that primarily functions as an agonist at the µ-opioid receptor (MOR), and to a lesser extent, at the κ-opioid receptor (KOR). europa.eudrugsandalcohol.ie In vitro studies using guinea pig brain preparations determined its binding affinity (Ki) to be 10 nM for the MOR and 50 nM for the KOR, indicating a moderate selectivity for the µ-opioid receptor. brieflands.com Like classical opioids, its mechanism of action involves the activation of G protein-coupled receptors. europa.eubrieflands.com

Upon binding to the MOR, AH-7921 initiates a signal transduction cascade through the inhibitory G-protein, Gαi. springermedizin.de This activation leads to the inhibition of adenylyl cyclase, which subsequently reduces intracellular levels of cyclic adenosine monophosphate (cAMP). frontiersin.org This pathway is a hallmark of MOR agonist activity and is central to the analgesic effects of opioids.

Further research into the signaling profile of AH-7921 reveals nuances in its interaction with downstream pathways, particularly concerning β-arrestin recruitment and receptor internalization. Studies comparing AH-7921 to other synthetic opioids have shown that it induces minimal MOR internalization (~5%), a level comparable to morphine. This is in stark contrast to other compounds like U-47700, which can induce significantly higher rates of receptor internalization (~25%). This suggests that AH-7921 may function as a biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway. The effects of AH-7921, including analgesia, can be counteracted by the administration of opioid receptor antagonists like naloxone (B1662785). drugsandalcohol.iespringermedizin.de

Comparative Functional Potency in Cellular Bioassays

The functional potency of AH-7921 has been quantified in various in vitro cellular bioassays, which measure the compound's ability to activate opioid receptors and elicit a cellular response. In assays measuring the inhibition of cAMP accumulation in cells expressing the human µ-opioid receptor (hMOR), AH-7921 demonstrated potent agonist activity. Research has reported a half-maximal effective concentration (EC50) value of approximately 26.5 nM to 26.9 nM for AH-7921. frontiersin.orgwiley.com This positions it as a full agonist at the MOR. webpoisoncontrol.org

When compared to other opioids in the same assays, its potency can be contextualized. For instance, the synthetic opioid U-47700 displays a lower EC50 value of around 8.8 nM, indicating higher potency in this specific cellular model. frontiersin.orgwiley.com The binding affinity (Ki), which measures the concentration of the ligand required to occupy 50% of the receptors, also provides a basis for comparison.

Table 1: Comparative In Vitro Potency and Affinity of AH-7921 and Reference Opioids

| Compound | Assay Type | Receptor | Potency / Affinity | Source(s) |

|---|---|---|---|---|

| AH-7921 | cAMP Inhibition | Human µ-Opioid | EC50: ~26.7 nM | frontiersin.orgwiley.com |

| AH-7921 | Radioligand Binding | Guinea Pig µ-Opioid | Ki: 10 nM | brieflands.com |

| AH-7921 | Radioligand Binding | Guinea Pig κ-Opioid | Ki: 50 nM | brieflands.com |

| U-47700 | cAMP Inhibition | Human µ-Opioid | EC50: 8.8 nM | frontiersin.orgwiley.com |

| Morphine | Radioligand Binding | Mouse µ-Opioid | Ki: 5 nM | mdpi.com |

Preclinical Pharmacodynamic Investigations in Animal Models

Assessment of Antinociceptive Efficacy Across Various Pain Modalities

The analgesic properties of AH-7921 have been extensively evaluated in various preclinical animal models, demonstrating an efficacy comparable to that of morphine. researchgate.netmdpi.com In the phenylquinone-induced writhing test in mice, a model for visceral pain, AH-7921 administered orally showed an analgesic potency nearly equal to morphine. touro.edunih.gov

Subcutaneously administered AH-7921 also proved to be an effective antinociceptive agent in the mouse hot-plate test, a model of thermal pain. springermedizin.de Further studies in rats confirmed its analgesic activity. europa.eu In larger animal models, orally administered AH-7921 was shown to suppress pain responses to electrical stimulation of the dental pulp in conscious dogs and rhesus monkeys. springermedizin.dencats.io In dogs, the minimal effective dose was found to be 1.25 mg/kg, compared to 3.5 mg/kg for codeine. springermedizin.de These findings from diverse pain models establish AH-7921 as a potent analgesic. researchgate.net

Table 2: Comparative Antinociceptive Potency (ED50, mg/kg) of AH-7921 and Morphine in Rodent Models

| Compound | Pain Modality / Test | Species | Route | ED50 (mg/kg) | Source(s) |

|---|---|---|---|---|---|

| AH-7921 | Phenylquinone Writhing | Mouse | Oral | 0.85 | touro.edueuropa.eu |

| Morphine | Acetylcholine Writhing | Mouse | s.c. | 0.45 | europa.eu |

| AH-7921 | Hot-Plate Test | Mouse | s.c. | 1.8 | europa.eu |

| Morphine | Hot-Plate Test | Mouse | s.c. | 1.7 | europa.eu |

| AH-7921 | Tail-Flick Test | Rat | s.c. | 0.8 | europa.eu |

| Morphine | Tail-Flick Test | Rat | s.c. | 0.6 | europa.eu |

Modulation of Central Nervous System Functions

In addition to its primary antinociceptive effects, AH-7921 modulates other central nervous system (CNS) functions in a manner characteristic of µ-opioid receptor agonists. Preclinical studies in mice noted several morphine-like CNS effects following subcutaneous administration, including sedation, miosis (pupil constriction), and the Straub tail response, which is a rigid, erect tail posture indicative of opioid-induced muscle rigidity. springermedizin.de Higher oral doses of 50 mg/kg were observed to cause slight CNS depression in animal models. springermedizin.de These CNS effects were significantly reduced by the co-administration of the opioid antagonist naloxone, confirming they are mediated by opioid receptors. springermedizin.de

Effects on Respiratory Drive and Regulation

A significant pharmacodynamic effect of AH-7921 observed in animal models is the depression of respiratory function. europa.eudrugsandalcohol.ie This is a well-documented effect of MOR agonists, which act on respiratory control centers in the brainstem. touro.edu Preclinical investigations in mice have demonstrated that AH-7921 is a potent respiratory depressant. webpoisoncontrol.org

Comparative studies have quantified this effect relative to morphine. In mouse models, AH-7921 was found to be approximately 1.6 to 1.7 times more potent than morphine at inducing respiratory depression. drugsandalcohol.iewebpoisoncontrol.orgtouro.edunih.gov One study reported the ED50 value—the dose required to depress the respiratory rate by 25%—for AH-7921 as 2.5 mg/kg, compared to 4.2 mg/kg for morphine, further illustrating its potent effect on respiratory drive. europa.eu

Comparative Pharmacological Profile with Reference Opioids (e.g., Morphine, Codeine)

The pharmacological profile of AH-7921 Hydrochloride has been characterized through various animal models and in vitro experiments, establishing it as a synthetic opioid with actions comparable to classical opioids like morphine and codeine. Studies indicate that AH-7921 functions primarily as a potent µ-opioid receptor (MOR) agonist, with a lesser degree of activity at the κ-opioid receptor (KOR). europa.eudrugsandalcohol.iespringermedizin.de

In terms of analgesic potency, research has consistently shown AH-7921 to be significantly more potent than codeine and at least as active as morphine in several animal pain models. europa.eudrugsandalcohol.ieeuropa.eu One study focusing on the inhibition of phenylquinone-induced writhing in mice reported an ED₅₀ value (the dose effective in 50% of the population) of 0.55 mg/kg for AH-7921, which is comparable to the ED₅₀ of 0.45 mg/kg for morphine. springermedizin.deeuropa.eu Another assessment suggests AH-7921 has approximately 80% of the analgesic potency of morphine. mdpi.com

The side effect profile of AH-7921 observed in mice—which includes miosis (pupil constriction), the Straub tail reaction, hypothermia, sedation, and inhibition of gastrointestinal propulsion—is qualitatively similar to that of morphine, indicating a shared mechanism of action at the receptor level. europa.euspringermedizin.de However, quantitative comparisons reveal differences in the therapeutic index. For instance, studies in mice found that AH-7921 is a more potent respiratory depressant than morphine. europa.eudrugsandalcohol.ie The ED₅₀ value for respiratory depression for AH-7921 was 2.5 mg/kg, compared to 4.2 mg/kg for morphine, making AH-7921 approximately 1.6 to 1.7 times more potent in inducing this effect. drugsandalcohol.iewebpoisoncontrol.org This highlights that the doses of AH-7921 required to produce analgesia are close to those that cause significant side effects. drugsandalcohol.iespringermedizin.de

In vitro studies using human µ-opioid receptors expressed via recombinant techniques determined the EC₅₀ value (the concentration that gives a half-maximal response) for AH-7921 to be 26.9 nM. nih.gov

Comparative Potency of AH-7921 and Morphine in Mice (Subcutaneous Administration)

| Effect | Compound | ED₅₀ (mg/kg) | Reference |

| Analgesia (Writhing Test) | AH-7921 | 0.55 | springermedizin.de |

| Morphine | 0.45 | springermedizin.de | |

| Respiratory Depression | AH-7921 | 2.5 | springermedizin.deeuropa.eu |

| Morphine | 4.2 | europa.eu |

Studies in rhesus monkeys have also been conducted to compare the oral antinociceptive effects of AH-7921 with codeine and morphine. In these experiments, the minimal effective oral dose of AH-7921 was 13.8 mg/kg. springermedizin.de

Comparative Minimal Oral Antinociceptive Doses in Rhesus Monkeys

| Compound | Minimal Effective Dose (mg/kg) | Reference |

| AH-7921 | 13.8 | springermedizin.de |

| Codeine | 11.3 | springermedizin.de |

| Morphine | ≤5.0 | springermedizin.de |

Opioid Antagonist Reversal of AH 7921 Hydrochloride Effects (e.g., Naloxone)

The opioid-mediated effects of AH-7921 Hydrochloride are subject to reversal by opioid receptor antagonists, most notably naloxone. europa.eudrugsandalcohol.ie The ability of naloxone, a non-selective, competitive opioid antagonist, to counteract the physiological effects of AH-7921 provides strong evidence for its mechanism of action through opioid receptors. europa.euchiron.no

In animal studies, the simultaneous administration of naloxone has been shown to significantly reduce or block the full spectrum of AH-7921's effects, including its analgesic properties and its opioid-related side effects like respiratory depression. springermedizin.deeuropa.eu This antagonistic action is a key characteristic shared with traditional opioid agonists such as morphine. europa.eu

Furthermore, the role of opioid receptors in the dependence potential of AH-7921 has been demonstrated through antagonist-precipitated withdrawal. In studies where rats were chronically administered AH-7921, a subsequent challenge with naloxone induced a withdrawal syndrome with symptoms similar to those observed in morphine-dependent animals under the same conditions. drugsandalcohol.iespringermedizin.de This finding indicates that AH-7921 produces physical dependence through mechanisms analogous to other opioids. springermedizin.de The potential for naloxone to reverse the effects of AH-7921 is considered a critical piece of information in the context of managing intoxications. europa.eudrugsandalcohol.iemdpi.com

Structure Activity Relationship Sar Studies of Ah 7921 Hydrochloride and Its Analogues

Identification of Key Structural Determinants for Opioid Receptor Affinity and Efficacy

The analgesic effects of AH-7921 are primarily mediated through its agonist activity at the μ-opioid receptor (MOR), with a lesser effect on the κ-opioid receptor (KOR). europa.euspringermedizin.de Several key structural features are crucial for its interaction with opioid receptors. The tertiary amine of the dimethylamino group is a critical component, as is the case with many opioids, as it is typically protonated at physiological pH, forming a cationic center that interacts with anionic residues in the opioid receptor binding pocket.

The dichlorinated benzamide (B126) portion of the molecule also plays a significant role in its pharmacological profile. The specific 3,4-dichloro substitution pattern on the phenyl ring has been found to be particularly effective for MOR agonism. researchgate.netsemanticscholar.org Studies have shown that alterations to this substitution pattern can significantly impact both the potency and efficacy of the compound. acs.org

Furthermore, the stereochemistry of the cyclohexyl ring and the spatial relationship between the benzamide and dimethylamino groups are important for optimal receptor binding. The rigid nature of the cyclohexyl ring, compared to more flexible structures, contributes to a more defined conformation, which can enhance binding affinity. unica.it

Impact of Substitutions on the Benzamide Moiety on Pharmacological Activity

The 3,4-dichlorobenzamide (B1295324) moiety of AH-7921 is a key contributor to its opioid activity. Research has demonstrated that the 3,4-dichloro substitution is among the most potent for MOR agonism when compared to other substitution patterns on the benzamide ring. researchgate.netsemanticscholar.org

A study involving the synthesis of various analogs with different substituents on the benzamide ring revealed the following insights:

Fluorine Substitution: Introduction of fluorine at the para- and/or meta-positions of the phenyl ring of the benzamide resulted in a series of analogues. acs.org The para-fluoro derivatives, particularly when combined with a chloro or trifluoromethyl group at the meta-position, showed increased affinity and potency at the MOR compared to unsubstituted derivatives. acs.org

Halogen and Other Group Effects: Removal of the chlorine atoms or replacement with other groups generally leads to a decrease in MOR binding affinity. For instance, removing the meta-chlorine atom from a related series of compounds, the U-47700 series, resulted in a significant drop in MOR affinity. unica.it

Below is a table summarizing the effects of some benzamide substitutions on opioid receptor activity:

| Compound/Substitution | Receptor Target | Effect on Activity | Reference |

| 3,4-dichlorobenzoyl (AH-7921) | MOR | Potent Agonist | researchgate.netsemanticscholar.org |

| para-fluoro, meta-chloro | MOR | Increased Affinity & Potency | acs.org |

| para-fluoro, meta-trifluoromethyl | MOR | Increased Affinity & Potency | acs.org |

| Removal of meta-chloro (in U-47700 series) | MOR | Decreased Affinity | unica.it |

| 3-chloro substituent | DOR, KOR | Increased Activation | acs.org |

Influence of Cyclohexyl Ring Modifications on Receptor Selectivity and Potency

The cyclohexyl ring in AH-7921 is a critical structural element that influences both potency and receptor selectivity. Molecular modeling studies suggest that this ring interacts with a hydrophobic pocket within the opioid receptor. unica.it

Key findings on the impact of cyclohexyl ring modifications include:

Rigidification: Embedding the N-(2-ethylamino)amide portion into a rigid cyclohexyl scaffold, as seen in the U-series of compounds, leads to a significant enhancement in opioid receptor affinity and selectivity compared to the more flexible structure of AH-7921. unica.it

Substitution on the Cyclohexyl Ring: The SAR of substitutions on the cyclohexyl ring itself has been less explored in the literature. researchgate.netwiley.com However, a study on a 4-phenyl substituted analog of AH-7921, named AP01, revealed that this modification results in a potent NSO with high affinity for both MOR and KOR. wiley.com This suggests that the 4-position of the cyclohexyl ring is a viable point for modification to alter the pharmacological profile.

Stereochemistry: For related compounds like U-47700, which has a similar cyclohexyl core, the stereochemistry is crucial. The (1R,2R) enantiomer is a potent and selective MOR agonist, while the (1S,2S) enantiomer is selective for the KOR. wiley.com Although AH-7921 itself is achiral, this highlights the importance of the spatial arrangement of substituents on the cyclohexyl ring for receptor interaction. semanticscholar.org

The following table presents data on an analog with a modified cyclohexyl ring:

| Compound | Modification | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | Reference |

| AP01 (4-phenyl-AH-7921) | 4-phenyl substitution on cyclohexyl ring | 60 | 34 | 478 | wiley.com |

Rational Design and Synthesis of Novel Opioid Receptor Ligands based on AH-7921 Scaffold

The AH-7921 scaffold has served as a template for the rational design and synthesis of novel opioid receptor ligands with potentially improved properties, such as enhanced selectivity or different signaling profiles. acs.orgmdpi.com

One approach has been the design of ligands for use in positron emission tomography (PET) imaging. acs.org By introducing fluorine-18 (B77423) into the benzamide moiety, researchers have developed radiotracers to study opioid receptor occupancy in the brain. acs.org This involved synthesizing a series of fluorinated analogues and evaluating their receptor binding and agonist activity to identify suitable candidates for radiolabeling. acs.org

Another strategy involves creating hybrid molecules that combine structural features of AH-7921 with other opioid scaffolds. The goal is often to develop biased agonists, which preferentially activate certain intracellular signaling pathways over others, potentially leading to analgesia with fewer side effects. elifesciences.org For example, structure-based computational modeling has been used to design ligands that are biased towards G-protein signaling and show reduced recruitment of β-arrestin2, which is associated with some of the adverse effects of opioids. elifesciences.org

The synthesis of these novel ligands typically follows multi-step procedures, often starting from commercially available precursors and employing standard organic chemistry reactions. For instance, many AH-7921 analogs can be synthesized via a Schotten-Baumann condensation of a substituted benzoyl chloride with the appropriate aminomethyl-cyclohexanedimethylamine intermediate. semanticscholar.orgacs.org

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of AH-7921 and its analogues. unica.itelifesciences.org These methods provide insights into the three-dimensional interactions between the ligands and the opioid receptors at the atomic level.

Molecular Docking: Docking studies are used to predict the preferred binding pose of a ligand within the receptor's binding site. This can help to explain why certain structural features are important for affinity and efficacy. For example, docking studies have helped to visualize how the cyclohexyl ring of related compounds fits into a hydrophobic pocket of the opioid receptor. unica.it

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the ligand's binding affects the receptor's conformation and signaling. elifesciences.org These simulations have been used to support the rational design of biased agonists by showing how specific ligand-receptor interactions can stabilize conformations that favor G-protein coupling over β-arrestin2 recruitment. elifesciences.org

Pharmacophore Modeling: This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) and their spatial arrangement that are essential for biological activity. Pharmacophore models derived from AH-7921 and its active analogues can be used to virtually screen large chemical libraries for new compounds with similar opioid receptor activity. acs.org

Metabolism and Biotransformation Pathways

Identification and Structural Characterization of AH-7921 Hydrochloride Metabolites

Comprehensive analysis following incubation with human hepatocytes has led to the identification of twelve distinct metabolites of AH-7921. researchgate.netwebpoisoncontrol.orgnih.gov These include eleven phase I metabolites and one phase II metabolite. nih.gov The phase I metabolites are the result of N-demethylation, hydroxylation, or a combination of these processes. nih.gov The phase II metabolite identified is a glucuronide conjugate. nih.gov Notably, eleven of these twelve metabolites identified in the laboratory setting were also confirmed to be present in a human urine sample, underscoring the clinical relevance of these findings. researchgate.netnih.gov

The most dominant metabolic pathway for AH-7921 is N-demethylation. researchgate.netfrontiersin.org This process involves the sequential removal of methyl groups from the N,N-dimethylamino moiety of the parent compound. europa.eu The two most prominent metabolites resulting from this pathway are N-desmethyl-AH-7921 (M11) and N,N-didesmethyl-AH-7921 (M10). researchgate.netwebpoisoncontrol.orgfrontiersin.orgnih.gov These two metabolites were the most abundant found after incubation with human hepatocytes and were also detected in forensic case samples. researchgate.netnih.govspringermedizin.de The formation of these N-desmethyl metabolites has been consistently reported in toxicological analyses. europa.eu

Hydroxylation represents a less prominent, yet significant, biotransformation pathway for AH-7921. researchgate.netoup.com In addition to simple hydroxylation, multiple metabolites are formed through a combination of demethylation and hydroxylation reactions. nih.gov

A key phase II biotransformation product has also been identified as a glucuronide conjugate of a di-demethylated hydroxylamine (B1172632) metabolite (M12). nih.gov This particular metabolite was found to be the most abundant in non-hydrolyzed urine samples, suggesting that glucuronidation is a significant pathway for the elimination of AH-7921 metabolites. researchgate.netnih.gov Together with the primary N-demethylated metabolites, these glucuronidated products are considered suitable biomarkers for confirming the intake of AH-7921. researchgate.netfrontiersin.org

Table 1: Identified Metabolites of AH-7921 After Human Hepatocyte Incubation This table is based on data presented in a study by Wohlfarth et al. (2016). nih.gov

| Metabolite ID | Suggested Metabolic Reaction | Observed m/z | Elemental Composition |

|---|---|---|---|

| M1 | Hydroxylation + Demethylation | 345.1026 | C15H21Cl2N2O2 |

| M2 | Hydroxylation + Demethylation | 345.1026 | C15H21Cl2N2O2 |

| M3 | Hydroxylation + Demethylation | 345.1026 | C15H21Cl2N2O2 |

| M4 | Di-hydroxylation + Demethylation | 361.0975 | C15H21Cl2N2O3 |

| M5 | Hydroxylation + Di-demethylation | 331.0870 | C14H19Cl2N2O2 |

| M6 | Hydroxylation + Di-demethylation | 331.0870 | C14H19Cl2N2O2 |

| M7 | Hydroxylation | 345.1026 | C16H23Cl2N2O2 |

| M8 | Hydroxylation | 345.1026 | C16H23Cl2N2O2 |

| M9 | Hydroxylation + Demethylation | 345.1026 | C15H21Cl2N2O2 |

| M10 | Di-demethylation | 301.0767 | C14H19Cl2N2O |

| M11 | Demethylation | 315.0923 | C15H21Cl2N2O |

| M12 | Di-demethylation + N-hydroxylation + Glucuronidation | 507.1299 | C20H27Cl2N2O8 |

N-Demethylation Pathways and Metabolite Identification

In Vitro Metabolic Stability and Enzyme Kinetics

Studies using human liver microsomes (HLM) have demonstrated that AH-7921 is subject to rapid metabolism. researchgate.net The in vitro half-life of AH-7921 was determined to be 13.5 ± 0.4 minutes, indicating a high susceptibility to biotransformation by hepatic enzymes. researchgate.netnih.govnih.gov Experiments with human hepatocytes further confirmed this rapid metabolic rate; the concentration of the parent compound decreased by 48% after one hour and by 81% after three hours of incubation. nih.gov

Table 2: In Vitro Metabolic Stability of AH-7921

| System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes (HLM) | In Vitro Half-Life (t½) | 13.5 ± 0.4 min researchgate.netnih.gov |

| Human Hepatocytes | Metabolism after 1 hour | 48% decrease nih.gov |

| Metabolism after 3 hours | 81% decrease nih.gov |

Investigation of Cytochrome P450 Enzymes and Other Metabolic Systems Involved

The extensive oxidative metabolism of AH-7921, particularly N-demethylation and hydroxylation, strongly points to the involvement of the cytochrome P450 (CYP) enzyme system. plos.orgmdpi.com CYP enzymes, which are highly concentrated in the liver, are the primary drivers of phase I metabolic reactions for a vast number of xenobiotics. mdpi.comfrontiersin.org The biotransformations observed for AH-7921 are characteristic of CYP-mediated catalysis. plos.orgresearchgate.net While the specific CYP isoenzymes (e.g., CYP3A4, CYP2D6) responsible for the metabolism of AH-7921 have not been explicitly identified in the reviewed literature, the rapid metabolism in human liver microsomes and hepatocytes confirms that the compound is a substrate for this enzyme family. researchgate.netnih.govfrontiersin.org Following phase I metabolism by CYP enzymes, the resulting metabolites can undergo phase II conjugation reactions, such as the observed glucuronidation of a hydroxylamine metabolite. nih.govresearchgate.net

Advanced Analytical Methodologies for Ah 7921 Hydrochloride Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating AH-7921 from complex mixtures, such as biological samples or seized materials, and enabling its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of AH-7921, particularly in forensic toxicology. oup.comunito.it The detection of AH-7921 by GC-MS is considered straightforward. drugsandalcohol.ie In typical GC-MS analysis, AH-7921 is first isolated from the sample matrix, often through a liquid-liquid extraction (LLE) procedure using a solvent like n-butyl chloride or a mixture of chloroform (B151607) and isopropanol (B130326) under alkaline conditions. oup.comnih.gov Following extraction, the compound is introduced into the GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the chromatographic column. nih.gov

The separated analyte then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. unito.it For quantitative analysis, the GC-MS is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of AH-7921. oup.comunito.it Common quantifier and qualifier ions used for AH-7921 analysis include m/z 126, 173, and 145. unito.it

Table 1: GC-MS Parameters for AH-7921 Analysis

| Parameter | Value/Description |

| Extraction Method | Liquid-Liquid Extraction (LLE) with n-butyl chloride or chloroform/isopropanol |

| GC Column | HP-5MS UI (30 m, 250 µm i.d., 0.25 µm film thickness) or similar |

| Ionization Mode | Electron Impact (EI) |

| MS Mode | Full Scan (40-550 m/z) or Selected Ion Monitoring (SIM) |

| Quantifier Ion (SIM) | m/z 126 |

| Qualifier Ions (SIM) | m/z 173, m/z 145 |

| Internal Standard | MDPV-d8 or Fentanyl-d5 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are powerful tools for the detection and quantification of AH-7921 and its metabolites in biological fluids like blood and urine. springermedizin.deresearchgate.net These methods offer high sensitivity and specificity, making them suitable for analyzing complex matrices with low analyte concentrations. researchgate.netscispace.com

In a typical LC-MS/MS workflow, the sample undergoes preparation, which may involve protein precipitation or solid-phase extraction (SPE) to isolate the analytes. unito.itresearchgate.net The extract is then injected into the liquid chromatograph. Separation is achieved on a reversed-phase column, such as a C18 or Phenyl-Hexyl column, using a gradient elution with a mobile phase commonly consisting of ammonium (B1175870) formate (B1220265) and formic acid in water and an organic solvent like methanol (B129727) or acetonitrile. unito.itnih.govmdpi.com

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. unito.it For quantification, multiple reaction monitoring (MRM) is employed in LC-MS/MS, where specific precursor-to-product ion transitions are monitored for AH-7921. unito.it Common transitions for AH-7921 include m/z 329.2 → 284.2 and 329.2 → 144.9. unito.it LC-QTOF-MS provides high-resolution mass data, which is invaluable for the identification of unknown metabolites and for screening purposes. springermedizin.de

Table 2: LC-MS/MS Parameters for AH-7921 Analysis

| Parameter | Value/Description |

| Extraction Method | Solid-Phase Extraction (SPE) or Protein Precipitation |

| LC Column | C18 or Phenyl-Hexyl (e.g., Accucore™ Phenyl Hexyl) |

| Mobile Phase A | Ammonium formate (e.g., 2 mM or 10 mM) with formic acid (0.1%) in water |

| Mobile Phase B | Ammonium formate (e.g., 2 mM) with formic acid (0.1%) in methanol/acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | m/z 329 → 284, m/z 329 → 173, m/z 329.2 → 284.2, m/z 329.2 → 144.9 |

| Internal Standard | EDDP-d3 |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) has been developed for the simultaneous determination of AH-7921 and its metabolites in biological samples. springermedizin.de While not as sensitive or specific as mass spectrometry-based methods, HPLC-DAD provides a reliable and more accessible alternative for quantification. The methodology often involves a liquid-liquid extraction of AH-7921 from the sample matrix. springermedizin.de The chromatographic separation is performed on a reversed-phase column. mdpi.com HPLC methods can be used for screening and quantification, particularly when coupled with more definitive detectors like mass spectrometry. springermedizin.deacs.org

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural confirmation of AH-7921 and for assessing the purity of bulk samples. europa.eutouro.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, DEPTQ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules. touro.eduljmu.ac.uk For AH-7921, 1H NMR and 13C NMR experiments are crucial for confirming the chemical structure. diva-portal.orgurfu.ru 1H NMR provides information about the number and types of protons and their neighboring environments, while 13C NMR, often used in conjunction with techniques like DEPTQ (Distortionless Enhancement by Polarization Transfer including quarternary carbons), reveals the carbon skeleton of the molecule. These techniques are essential for characterizing reference standards and identifying the compound in seized materials. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and straightforward technique used for the analysis of AH-7921 in bulk samples. drugsandalcohol.ieeuropa.eu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. The resulting IR spectrum provides a characteristic fingerprint of the compound. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common variation used for this purpose, offering ease of sample handling. researchgate.net While IR spectroscopy is excellent for preliminary identification and for screening bulk materials, it is generally used in conjunction with more specific techniques like mass spectrometry for unambiguous identification, especially in complex mixtures. touro.edu

Development and Validation of Quantitative Analytical Methods for Research Samples

The clandestine nature of AH-7921 requires sophisticated analytical techniques for its detection and quantification in research and forensic samples. springermedizin.de Comprehensive methods have been developed and validated using various analytical platforms, primarily chromatography coupled with mass spectrometry, to ensure specificity and sensitivity.

Researchers have successfully developed methods utilizing techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with diode-array detection (HPLC-DAD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). springermedizin.de These methods have been applied to diverse biological matrices, including blood, plasma, and oral fluid. springermedizin.denih.gov

Sample preparation is a critical step for accurate quantification. Common procedures include liquid-liquid extraction (LLE) from biological fluids like blood after alkalinization, using solvents such as 1-chlorobutane (B31608) or n-butyl chloride. springermedizin.de For oral fluid samples, solid-phase extraction (SPE) has been effectively used to isolate the analyte before instrumental analysis. nih.govojp.gov

Validation of these quantitative methods is performed to demonstrate their reliability. This involves assessing several key parameters. For instance, a comprehensive method for detecting AH-7921 and other synthetic opioids in oral fluid using LC-MS/MS was validated with the following results: nih.govojp.gov

Limit of Detection (LOD): 5 ng/mL

Limit of Quantitation (LOQ): 10 ng/mL

Linearity: 10–500 ng/mL

Bias and Imprecision: < ±11.1%

Matrix Effects: -21.1% to 13.7%

The stability of AH-7921 in biological samples under various storage conditions has also been assessed, showing stability for 24 hours at room temperature and 72 hours at 4°C. nih.gov Specific instrumental parameters, such as selected ions for GC-MS (m/z 126 as quantifier) and mass transitions for UHPLC-MS/MS (m/z 329.2→284.2 and 329.2→144.9), have been established for precise quantification. unito.it

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantitation (LOQ) | 10 ng/mL |

| Linearity Range | 10–500 ng/mL |

| Bias & Imprecision | < ±11.1% |

| Matrix Effects | -21.1% to 13.7% |

Production and Application of Certified Reference Materials for AH-7921 Hydrochloride Research

The production and use of Certified Reference Materials (CRMs) are indispensable for the accurate quantification of AH-7921 in research settings. CRMs serve as a benchmark of quality and purity, ensuring that analytical results are reliable and comparable across different laboratories. drugsandalcohol.ievinnova.se

The production of CRMs for NPS, including AH-7921, is a meticulous process. frontiersin.org It involves the chemical synthesis of the compound, followed by extensive purification and characterization to confirm its identity and purity. frontiersin.orgnih.gov This process is governed by stringent international standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers).

Commercially available CRMs for AH-7921 are offered in various formats, including as a neat solid, a bulk powder, or as a pre-prepared solution, often at a concentration of 1.0 mg/mL in methanol. lipomed-shop.comcaymanchem.com These solutions are prepared gravimetrically using highly precise balances to minimize uncertainty and are often flame-sealed in ampoules under an inert gas like argon to ensure long-term stability.

In addition to the primary compound, deuterium-labeled internal standards, such as AH-7921-d3, are also produced. drugsandalcohol.iecaymanchem.comoup.com These isotopically labeled analogs are crucial for quantitative analysis by mass spectrometry, as they help to correct for variations in sample preparation and instrument response, thereby improving the accuracy of the results. oup.com

The application of AH-7921 CRMs is central to analytical toxicology and forensic science. caymanchem.com They are primarily used to prepare calibrators and quality control samples for quantitative analytical methods. By using a well-characterized CRM, researchers can construct accurate calibration curves to determine the concentration of AH-7921 in unknown samples. The availability of these materials is essential for laboratories to produce legally defensible results in forensic casework and to generate reliable data in research studies investigating the prevalence and impact of this substance. vinnova.se

Historical and Future Directions in Ah 7921 Hydrochloride Research

Historical Context of Development and Research Cessation

AH-7921, a synthetic opioid analgesic, was first synthesized in the 1970s by the pharmaceutical company Allen and Hanburys Ltd. springermedizin.debrieflands.com The impetus for its development was the search for a potent analgesic with a better side-effect profile than existing opioids like morphine. springermedizin.degazette.gc.ca Early animal studies demonstrated that AH-7921 possessed analgesic effects comparable to morphine. brieflands.comnih.gov Specifically, in mouse models, it showed similar potency to morphine in the hot plate and phenylquinone writhing assays. touro.edu

Despite these promising initial findings, the development of AH-7921 into a marketable medicine was ultimately abandoned. brieflands.comdrugsandalcohol.ie The primary reason for this cessation was the discovery of its significant addictive properties, which were found to be similar to those of morphine. springermedizin.debrieflands.com Studies in rats revealed that the administration of the opioid antagonist naloxone (B1662785) to animals treated with AH-7921 induced a withdrawal syndrome comparable to that seen with morphine dependence. springermedizin.de Furthermore, the therapeutic window for AH-7921 was found to be narrow, with doses producing analgesia being close to those causing adverse effects, including significant respiratory depression. drugsandalcohol.ieeuropa.eu In mouse models, AH-7921 was found to be 1.7 times more potent than morphine at inducing respiratory depression. touro.eduwebpoisoncontrol.org Given these factors, the compound was never advanced to human clinical trials and has never been commercially marketed for medical use. wikipedia.orgscielo.org.mx

Utilization of AH-7921 Hydrochloride as a Research Tool and Pharmacological Probe

Despite its unsuitability as a therapeutic agent, AH-7921 has found a niche as a valuable tool in pharmacological research. Its primary utility lies in its function as a selective agonist for the μ-opioid receptor (MOR), allowing researchers to investigate the roles and functions of this receptor system. brieflands.comeuropa.eu By studying the effects of AH-7921 in various experimental models, scientists can elucidate the downstream signaling pathways and physiological responses mediated by MOR activation.

In vitro and in vivo studies have consistently demonstrated that AH-7921 acts as a potent agonist at MORs, with some activity also observed at κ-opioid receptors (KOR). springermedizin.dedrugsandalcohol.ie This makes it a useful probe for differentiating the effects of MOR and KOR activation. For instance, research has shown that the antinociceptive effects of AH-7921 can be blocked by opioid antagonists like naloxone, confirming its action through the opioid receptor system. drugsandalcohol.ieeuropa.eu Furthermore, its structurally unique nature compared to traditional opioids provides a different chemical scaffold for probing receptor-ligand interactions. springermedizin.de

Exploration of Unconventional Pharmacological Targets Beyond the Opioid System

While the primary pharmacological activity of AH-7921 is centered on the opioid system, some research has suggested potential interactions with other neurotransmitter systems. One study in mice indicated that the antinociceptive effects of AH-7921 could be modulated by intracerebroventricularly administered serotonin (B10506) and noradrenaline. springermedizin.de Specifically, serotonin was found to prolong the analgesic effects, while noradrenaline attenuated them, suggesting an in vivo interaction with serotonergic and adrenergic pathways. springermedizin.de

More recent research on an analog of AH-7921, known as AP01 (trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide), has revealed significant affinity for the serotonin transporter (SERT). wiley.comwiley.com In vitro binding assays showed that AP01 has a high affinity for both the μ-opioid receptor and the κ-opioid receptor, but also a nanomolar affinity for SERT. wiley.com This finding is noteworthy as most opioids have a much lower affinity for the serotonin transporter. wiley.com This suggests that the AH-7921 scaffold may have the potential to be modified to target the serotonin system, opening up avenues for research beyond its opioid-related effects. However, it is important to note that the activity of AH-7921 itself at pharmacological targets other than the opioid system has not been extensively studied. drugsandalcohol.ieeuropa.eu

Development of Radioligands and Imaging Agents for Receptor Mapping Based on AH-7921 Scaffold

The unique structure of AH-7921 has served as a template for the development of radiolabeled ligands for use in positron emission tomography (PET) imaging. nih.govacs.org PET is a powerful non-invasive technique that allows for the visualization and quantification of receptors in the living brain. The development of [11C]-labeled AH-7921 ([11C]AH7921) has shown promise as a PET radioligand for studying MOR-related pathways. researchgate.net

Furthermore, the AH-7921 scaffold has been utilized to design novel 18F-labeled radioligands. acs.org Researchers have synthesized a series of analogues designed for convenient radiofluorination. acs.org Two of these candidates, [18F]3b and [18F]3e, demonstrated displaceable binding that matched the known distribution of MORs in the brain. acs.org Although these initial radioligands had some limitations, such as the presence of radiometabolites, their development confirms the potential of the AH-7921 framework for creating new PET imaging agents. acs.org Other studies have also explored the synthesis of azocarboxamide derivatives based on the AH-7921 structure as potential radioligands for the μ-opioid receptor. fau.deresearchgate.net While the initial compounds in this series showed lower affinity than AH-7921 itself, one compound did exhibit enhanced selectivity for the μ-subtype, highlighting the potential for further optimization. nih.govfau.de

Future Research Avenues in Opioid Discovery and Ligand Design Initiated by AH-7921 Framework

The unique chemical structure of AH-7921 continues to inspire new directions in opioid research and ligand design. drugsandalcohol.ieeuropa.eu Its distinct N-substituted cyclohexylmethylbenzamide core offers a departure from the traditional morphinan (B1239233) scaffold of many opioids, providing a platform for developing novel analgesics with potentially improved properties.

One area of active research is the exploration of structure-activity relationships (SAR) around the AH-7921 framework. wiley.comwiley.com By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its affinity and efficacy at opioid receptors. For example, the synthesis and characterization of the 4-phenyl analog, AP01, expanded the understanding of how substitutions on the cyclohexyl ring affect pharmacological activity. wiley.com

The discovery of dual-target ligands, such as AP01 with its high affinity for both opioid receptors and the serotonin transporter, opens up the possibility of designing multifunctional drugs. wiley.comwiley.com Such compounds could potentially offer a broader spectrum of therapeutic effects or a more favorable side-effect profile. The AH-7921 scaffold provides a starting point for the rational design of ligands with specific selectivity profiles for different opioid receptor subtypes (μ, δ, and κ) and even for non-opioid targets. drugsandalcohol.ieeuropa.eu This could lead to the development of more selective and safer pain medications in the future.

Q & A

Q. What analytical methods are recommended for quantifying AH 7921 Hydrochloride in biological samples?

AH 7921 can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., AH 7921-d3) to ensure precision. The deuterated standard compensates for matrix effects and ion suppression, improving accuracy. For example, peak intensity ratios (deuterated vs. non-deuterated) are plotted against known concentrations to construct a standard curve . Validation should include sensitivity (limit of detection: ~0.03 µg/g blood), linearity, and intra-day/inter-day precision .

Q. How is AH 7921 distinguished from structurally similar opioids in forensic or pharmacological studies?

Structural differentiation relies on mass spectrometry fragmentation patterns and retention times. AH 7921’s unique metabolites, such as N-demethylated and mono-hydroxylated derivatives, can also serve as biomarkers. For example, two dominant N-demethylated metabolites and four trace hydroxylated metabolites are identified in blood, aiding in confirmatory analysis .

Q. What are the primary pharmacological mechanisms of this compound?

AH 7921 acts as a µ-opioid receptor agonist with ~80% of morphine’s activity. Its analgesic effects are assessed in rodent models via tail-flick or hot-plate tests, with dose-response curves comparing latency periods to morphine. Binding affinity studies using radiolabeled ligands (e.g., [³H]-DAMGO) further quantify receptor interactions .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on lethal concentrations of AH 7921 in postmortem studies?

Postmortem blood concentrations of AH 7921 range from 0.03–0.99 µg/g, with no sharp threshold for lethality due to individual tolerance variability. Studies must include tolerance assessments (e.g., prior opioid exposure history) and control for polypharmacy. While benzodiazepines and antidepressants are often co-detected, their therapeutic ranges suggest AH 7921 is the primary toxic agent .

Q. What experimental designs are critical for studying AH 7921’s metabolite-mediated toxicity?

Metabolite profiling requires in vitro incubation with liver microsomes (human/rodent) to identify Phase I (e.g., CYP450-mediated demethylation) and Phase II (glucuronidation) metabolites. Toxicity assays (e.g., mitochondrial respiration inhibition in SH-SY5Y cells) can isolate active metabolites. In vivo studies should monitor metabolite accumulation in target organs (e.g., brain, liver) via LC-HRMS .

Q. How should researchers address AH 7921’s regulatory status in experimental protocols?

AH 7921 is a Schedule I controlled substance in the U.S., requiring DEA licensing for possession. Protocols must include secure storage (e.g., locked, -20°C), usage logs, and disposal via certified hazardous waste services. Ethical approvals should detail measures to prevent diversion, especially in non-clinical studies .

Q. What statistical approaches are recommended for analyzing AH 7921’s dose-dependent effects in animal models?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in dose-response relationships. For example, ED₅₀ calculations for analgesia should use probit analysis or logistic regression, with covariates like sex, weight, and genetic background .

Methodological Considerations

Q. How can researchers optimize reproducibility in AH 7921 receptor binding assays?

Use homologous competition assays with [³H]-AH 7921 (if available) to determine Kd and Bmax. Include negative controls (e.g., naloxone-blocked receptors) and validate membrane preparation consistency (e.g., protein concentration, freeze-thaw cycles). Data should be normalized to total protein content .

Q. What steps mitigate cross-reactivity in immunoassays for AH 7921 detection?

Develop monoclonal antibodies against AH 7921’s cyclohexylmethylbenzamide moiety. Screen for cross-reactivity with common opioids (e.g., fentanyl analogs) using competitive ELISA. Cross-validate positive results with LC-MS/MS to minimize false positives .

Data Presentation and Compliance

Q. How should conflicting pharmacokinetic data be reported in publications?

Discrepancies (e.g., half-life variability across species) must be contextualized with methodological details: route of administration (IV vs. oral), sampling intervals, and analytical sensitivity. Use Forest plots or Bland-Altman analysis to visualize inter-study differences .

Q. What documentation is required for AH 7921 studies under OECD guidelines?

Include batch-specific certificates of analysis (COA) for AH 7921 and internal standards. For in vivo studies, report animal welfare compliance (e.g., IACUC approvals) and raw data deposition in repositories like ChEMBL or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.